Potassium Dioxide; Potassium Oxide

Description

Historical Evolution of Potassium Oxide Research Paradigms

Early Theoretical Frameworks in Alkali Metal Oxide Chemistry

The study of alkali metal oxides originated in the early 19th century with Sir Humphry Davy’s groundbreaking electrolysis experiments. In 1807, Davy isolated potassium metal by passing an electric current through molten caustic potash (potassium hydroxide, KOH), marking the first empirical demonstration of alkali metal reactivity. This discovery laid the foundation for understanding alkali metal oxides as products of oxygen interactions with highly electropositive elements.

Early chemists classified K₂O as a prototypical basic oxide due to its violent reaction with water to form potassium hydroxide (KOH). The compound’s ionic nature was inferred from its crystalline structure and high melting point (740°C), though direct evidence of its lattice arrangement remained elusive until the 20th century. Theoretical models of the time posited that alkali metal oxides like K₂O consisted of simple ionic lattices with discrete K⁺ and O²⁻ ions, a framework supported by stoichiometric analyses and conductivity measurements.

A key challenge in early research was synthesizing pure K₂O, as its extreme reactivity with atmospheric moisture often led to decomposition. The development of anhydrous synthesis methods, such as heating potassium nitrate (KNO₃) with metallic potassium, enabled more reliable studies of its properties:

$$

2 \, \text{KNO}3 + 10 \, \text{K} \rightarrow 6 \, \text{K}2\text{O} + \text{N}_2 \uparrow

$$

By the mid-19th century, the LeBlanc and Deacon processes—originally designed for soda ash and chlorine production—provided indirect insights into alkali metal chemistry. For instance, hydrochloric acid (HCl) byproducts from these industrial methods facilitated studies of potassium oxide’s role in acid-base reactions.

Table 1: Milestones in Early Potassium Oxide Research

Paradigm Shifts in K₂O/KO₂ Characterization Methodologies

The 20th century witnessed transformative advances in characterizing alkali metal oxides, driven by innovations in instrumental analysis and theoretical chemistry. X-ray crystallography, pioneered in the 1910s, revealed that K₂O adopts an antifluorite structure (space group Fm$$\bar{3}$$m), where oxide ions occupy tetrahedral sites within a cubic close-packed potassium lattice. This finding resolved long-standing debates about ionic packing geometries and provided a structural basis for modeling lattice energies.

The advent of Born-Haber cycle calculations further refined understanding of K₂O’s thermodynamic stability. By correlating ionization energies, electron affinities, and lattice enthalpies, researchers quantified the energetics of K₂O formation:

$$

\Delta H{\text{lattice}} = \Delta H{\text{sub}} + \Delta H{\text{ion}} + \frac{1}{2} \Delta H{\text{diss}} + \Delta H{\text{EA}} + \Delta H{\text{form}}

$$

Experimental lattice enthalpy values for K₂O (~2230 kJ/mol) diverged slightly from theoretical predictions, hinting at partial covalent character in K–O bonds—a nuance not captured by purely ionic models.

Table 2: Evolution of Characterization Techniques for K₂O/KO₂

The discovery of alkali metal anions in 1968—including K⁻—challenged classical oxidation state paradigms. This revelation, achieved through pulse radiolysis of amine solutions, demonstrated that alkali metals could exhibit -1 oxidation states under specific conditions, prompting re-evaluation of K₂O’s electronic structure. Concurrently, the synthesis of cryptand-encapsulated potassium ions enabled precise spectroscopic studies of oxide interfaces, linking macroscopic properties to molecular-scale interactions.

For potassium dioxide (KO₂), the development of vibrational spectroscopy (e.g., Raman and IR) elucidated its superoxide (O₂⁻) character. Unlike K₂O’s oxide ions, O₂⁻ in KO₂ exhibits a bond order of 1.5, confirmed by spectral peaks corresponding to O–O stretching frequencies. These findings underscored the limitations of traditional ionic models and spurred hybrid approaches combining quantum mechanics with crystallographic data.

Properties

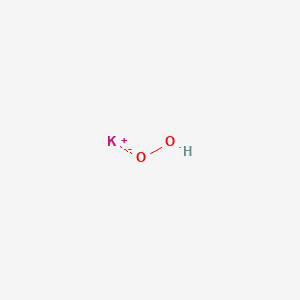

Molecular Formula |

HKO2 |

|---|---|

Molecular Weight |

72.105 g/mol |

InChI |

InChI=1S/K.H2O2/c;1-2/h;1-2H/q+1;/p-1 |

InChI Key |

JAXLCNCZJFJWAK-UHFFFAOYSA-M |

Canonical SMILES |

O[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Direct Reaction of Potassium Metal with Oxygen

The simplest and most direct preparation of potassium oxide involves the burning of metallic potassium in oxygen. This reaction typically produces potassium peroxide ($$ \text{K}2\text{O}2 $$) and potassium superoxide ($$ \text{KO}_2 $$) as well, but under controlled conditions, potassium oxide can be formed:

$$

4 \text{K} + \text{O}2 \rightarrow 2 \text{K}2\text{O}

$$

This method requires careful control of oxygen availability and temperature to favor the formation of potassium oxide over other oxides.

Reaction of Potassium Peroxide with Metallic Potassium

Potassium peroxide ($$ \text{K}2\text{O}2 $$) can be converted into potassium oxide by reaction with additional metallic potassium:

$$

\text{K}2\text{O}2 + 2 \text{K} \rightarrow 2 \text{K}_2\text{O}

$$

This reaction is useful for producing potassium oxide from the peroxide intermediate.

Thermal Decomposition of Potassium Peroxide

Heating potassium peroxide to approximately 500 °C causes it to decompose into potassium oxide and oxygen gas:

$$

2 \text{K}2\text{O}2 \xrightarrow{500^\circ C} 2 \text{K}2\text{O} + \text{O}2 \uparrow

$$

This method yields pure potassium oxide and is a convenient way to obtain the oxide from the peroxide.

Thermal Reaction of Potassium Nitrate with Metallic Potassium

A more convenient and industrially relevant method involves heating potassium nitrate ($$ \text{KNO}_3 $$) with metallic potassium. This reaction produces potassium oxide and nitrogen gas:

$$

2 \text{KNO}3 + 10 \text{K} \rightarrow 6 \text{K}2\text{O} + \text{N}_2 \uparrow

$$

This method is favored due to its efficiency and scalability.

Reaction of Potassium Hydroxide with Metallic Potassium

Potassium hydroxide ($$ \text{KOH} $$) cannot be dehydrated directly to potassium oxide by heating alone. However, it reacts with molten potassium to form potassium oxide and hydrogen gas:

$$

2 \text{KOH} + 2 \text{K} \rightleftharpoons 2 \text{K}2\text{O} + \text{H}2 \uparrow

$$

This reaction provides an alternative synthetic route when potassium metal is available.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Products | Notes |

|---|---|---|---|---|

| Direct oxidation | Potassium + Oxygen | Controlled atmosphere | $$ \text{K}_2\text{O} $$ | Requires oxygen control to avoid peroxides |

| Peroxide reduction | Potassium peroxide + Potassium | Ambient or mild heating | $$ \text{K}_2\text{O} $$ | Converts peroxide to oxide |

| Thermal decomposition of peroxide | Potassium peroxide | 500 °C | $$ \text{K}2\text{O} + \text{O}2 $$ | Yields pure oxide and oxygen gas |

| Potassium nitrate reduction | Potassium nitrate + Potassium | Heating | $$ \text{K}2\text{O} + \text{N}2 $$ | Efficient industrial method |

| Hydroxide reduction | Potassium hydroxide + Potassium | Molten potassium | $$ \text{K}2\text{O} + \text{H}2 $$ | Alternative route with hydrogen release |

Research Findings and Analysis

Reactivity and Control : Potassium metal is highly reactive, especially with oxygen, which necessitates careful control of reaction conditions to selectively produce potassium oxide rather than peroxides or superoxides.

Thermal Stability : Potassium oxide decomposes at temperatures above 300 °C, which is relevant when using thermal methods for preparation and storage.

Industrial Relevance : The reaction of potassium nitrate with potassium metal is preferred industrially due to the manageable byproduct (nitrogen gas) and the efficient yield of potassium oxide.

Chemical Equilibria : The reaction between potassium hydroxide and molten potassium is reversible, indicating equilibrium considerations are important for maximizing potassium oxide yield.

Chemical and Physical Properties Relevant to Preparation

| Property | Value |

|---|---|

| Molecular formula | $$ \text{K}_2\text{O} $$ |

| Molecular weight | 94.2 - 95.2 g/mol |

| Appearance | Pale yellow crystalline solid |

| Density | ~2.3 - 2.35 g/cm³ |

| Melting point | ~740 °C |

| Decomposition temperature | ~300 °C |

| Solubility | Reacts vigorously with water |

These properties influence the choice of preparation method and handling precautions.

Chemical Reactions Analysis

Types of Reactions

Potassium superoxide undergoes several types of chemical reactions, including:

Oxidation: Potassium superoxide acts as an oxidizing agent.

Reduction: It can be reduced to potassium oxide (K2O).

Disproportionation: In the presence of water, potassium superoxide disproportionates to form potassium hydroxide, oxygen, and hydrogen peroxide.

Common Reagents and Conditions

-

Water: : Upon contact with water, potassium superoxide undergoes disproportionation: [ 4 \text{KO}_2 + 2 \text{H}_2\text{O} \rightarrow 4 \text{KOH} + 3 \text{O}_2 ] [ 2 \text{KO}_2 + 2 \text{H}_2\text{O} \rightarrow 2 \text{KOH} + \text{H}_2\text{O}_2 + \text{O}_2 ]

-

Carbon Dioxide: : Potassium superoxide reacts with carbon dioxide, releasing oxygen: [ 4 \text{KO}_2 + 2 \text{CO}_2 \rightarrow 2 \text{K}_2\text{CO}_3 + 3 \text{O}_2 ] [ 4 \text{KO}_2 + 4 \text{CO}_2 + 2 \text{H}_2\text{O} \rightarrow 4 \text{KHCO}_3 + 3 \text{O}_2 ]

Major Products Formed

The major products formed from the reactions of potassium superoxide include potassium hydroxide (KOH), oxygen (O2), potassium carbonate (K2CO3), and hydrogen peroxide (H2O2) .

Scientific Research Applications

Potassium superoxide has several scientific research applications:

Metal-Air Batteries: Potassium superoxide is used in metal-air batteries, particularly potassium-oxygen batteries, due to its high energy density and efficiency.

Respiratory Equipment: It is used in chemical oxygen generators for rebreathers, spacecraft, submarines, and spacesuits.

Laboratory Reagent: Potassium superoxide is used as a reagent in organic synthesis, particularly in reactions requiring a strong oxidizing agent.

Mechanism of Action

Potassium superoxide acts as a source of superoxide anions (O2−), which are strong oxidizing agents. The superoxide anion can participate in various redox reactions, depending on the reaction partner. Upon contact with water, potassium superoxide undergoes disproportionation to form potassium hydroxide, oxygen, and hydrogen peroxide .

In metal-air batteries, potassium superoxide undergoes a one-electron redox process, where the superoxide anion is reduced to form oxygen. This process is highly efficient and contributes to the high energy density of these batteries .

Comparison with Similar Compounds

Alkali Metal Oxides: K₂O vs. Na₂O

- Chemical Reactivity : K₂O is more reactive than sodium oxide (Na₂O) due to potassium’s lower ionization energy. This enhances its role in catalysis and glass/ceramic formulations .

- Applications :

- Material Behavior : Higher K₂O/Na₂O ratios in raw materials increase leucite crystallization, enhancing hardness .

Alkaline Earth Metal Oxides: K₂O vs. CaO/MgO

Transition Metal Oxides: Fe₃O₄ and ZnO

- Chemical Interactions: K₂O reacts with ZnO (amphoteric) to form potassium zincate (K₂ZnO₂) . Traces of potassium in Fe₃O₄ scales alter diffusion rates and promote brittleness, accelerating corrosion .

- Applications: Fe₃O₄: Used in magnetic materials; K₂O contamination can degrade performance. ZnO: Utilized in semiconductors; K₂O modifies its amphoteric behavior in syntheses.

Silicon and Aluminum Oxides: SiO₂ and Al₂O₃

- Composite Materials : K₂O in moringa pod ash forms SiO₂-K₂O-CaO networks, enhancing mechanical properties in reinforced composites .

- Thermal Stability : SiO₂ and Al₂O³ provide structural integrity at high temperatures, while K₂O lowers melting points in glass/ceramic systems .

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Oxide Compositions in Industrial Materials

| Material | K₂O (%) | SiO₂ (%) | Al₂O₃ (%) | CaO (%) | MgO (%) | Source |

|---|---|---|---|---|---|---|

| Rice Husk Ash | 2.03 | 80.30 | - | 1.04 | 2.01 | |

| Loess-like Soil | High* | 57.46 | \sim20 | High* | High* | |

| Moringa Pod Ash | 4.50 | 0.25 | 0.30 | 1.87 | 1.16 |

Research Findings

- Catalysis : K₂O in Fe/Mn catalysts retards reduction due to strong Fe-O-K interactions, optimizing hydrocarbon selectivity .

- Corrosion Science : K⁺ segregation in Fe₃O₄ grain boundaries accelerates oxide scale cracking, critical for alloy degradation studies .

- Ceramics : K₂O/SiO₂/Al₂O₃ ratios control leucite content, directly correlating with porcelain flexural strength (e.g., 15% K₂O increases hardness by 30%) .

Q & A

Q. What are the most reliable methods for synthesizing potassium oxide (K₂O) in a laboratory setting?

Potassium oxide is synthesized via controlled oxidation of metallic potassium in dry oxygen. The reaction must exclude moisture to prevent side reactions (e.g., forming KOH). A stoichiometric equation is:

Key precautions include using inert atmospheres (argon/gloveboxes) and slow heating to avoid explosive oxidation . Purity is verified via X-ray diffraction (XRD) and potassium titration methods.

Q. How does potassium oxide react with aqueous solutions, and how can this inform experimental design?

K₂O reacts violently with water, producing potassium hydroxide (KOH) and releasing heat:

Researchers must use dry solvents and controlled hydration rates. Calorimetry is recommended to monitor exothermicity, and pH titration quantifies KOH yield .

Q. What spectroscopic techniques are suitable for characterizing potassium oxide’s crystalline structure?

XRD is the gold standard for confirming K₂O’s cubic antifluorite structure. Fourier-transform infrared spectroscopy (FTIR) identifies oxide ion (O²⁻) vibrations at ~400–500 cm⁻¹. Scanning electron microscopy (SEM) reveals morphology, critical for catalytic applications .

Advanced Research Questions

Q. What mechanistic insights explain potassium oxide’s role in catalytic CO₂/propylene oxide copolymerization?

In Co(III)/K(I) heterodinuclear catalysts, K⁺ stabilizes transient carbonate nucleophiles, enabling propylene oxide ring-opening. Density functional theory (DFT) calculations show the rate-determining step is epoxide ring-opening (ΔG† = +22.2 kcal/mol). CO₂ pressure modulates selectivity between polycarbonates and cyclic byproducts .

Q. How do computational models resolve contradictions in potassium oxide’s stability under varying temperatures and pressures?

Molecular dynamics simulations reveal K₂O decomposition above 300°C, forming potassium peroxide (K₂O₂) and O₂. Phase diagrams derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) show stability thresholds. Contradictions in decomposition pathways (e.g., K₂O vs. KO₂ formation) are resolved via in situ Raman spectroscopy .

Q. What experimental protocols mitigate risks when handling potassium oxide in air-sensitive reactions?

Safety protocols include:

-

Moisture exclusion : Use Schlenk lines or gloveboxes with <1 ppm H₂O.

-

Reactivity monitoring : Gas chromatography (GC) tracks O₂ release during KO₂ reactions with CO₂:

-

Personal protective equipment (PPE) : Alkali-resistant gloves and face shields are mandatory due to K₂O’s corrosivity .

Data Contradiction Analysis

Q. Why do some studies report potassium oxide as a stable intermediate, while others observe rapid decomposition?

Discrepancies arise from synthesis conditions. K₂O synthesized in ultra-dry O₂ (<0.1% humidity) remains stable below 300°C. However, trace moisture accelerates decomposition to KOH and KO₂. Researchers should report humidity levels and use Karl Fischer titration to quantify H₂O in reaction environments .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.